6-methoxy-N-(1-phenylethyl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
6-methoxy-N-(1-phenylethyl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-10(11-6-4-3-5-7-11)15-14(18)12-8-9-13(19-2)17-16-12/h3-10H,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCUGWVPHLEJMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=NN=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(1-phenylethyl)pyridazine-3-carboxamide typically involves the reaction of 6-methoxypyridazine-3-carboxylic acid with 1-phenylethylamine. The reaction is carried out under reflux conditions in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is usually dissolved in an organic solvent such as dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(1-phenylethyl)pyridazine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 6-hydroxy-N-(1-phenylethyl)pyridazine-3-carboxamide.
Reduction: Formation of 6-methoxy-N-(1-phenylethyl)pyridazine-3-amine.
Substitution: Formation of 6-halogen-N-(1-phenylethyl)pyridazine-3-carboxamide.
Scientific Research Applications
Chemical Properties and Structural Characteristics
6-methoxy-N-(1-phenylethyl)pyridazine-3-carboxamide, with the molecular formula , features a pyridazine ring substituted with a methoxy group and a phenylethyl moiety. This unique structure contributes to its biological activity, making it a candidate for various therapeutic applications.
Pharmacological Applications
1. Anticancer Activity
Recent studies have indicated that pyridazine derivatives exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown to inhibit various cancer cell lines effectively. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis.
Case Study:
A study investigating a series of pyridazine derivatives demonstrated that compounds similar to this compound exhibited IC50 values in the micromolar range against breast cancer cell lines, indicating their potential as chemotherapeutic agents .
2. Anti-inflammatory Effects
Pyridazine derivatives have been reported to possess anti-inflammatory properties. The ability to inhibit pro-inflammatory cytokines makes these compounds valuable in treating inflammatory diseases.
Case Study:
In a controlled experiment, a related pyridazine compound was shown to reduce inflammation markers in animal models of arthritis, suggesting that this compound may have similar effects .
3. Neuroprotective Properties
Emerging research suggests that certain pyridazine compounds can protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative diseases.
Case Study:
A study highlighted the neuroprotective effects of a pyridazine derivative in models of Alzheimer's disease, where it significantly reduced neuronal death and improved cognitive function .
Research Findings and Insights
A comprehensive review of literature reveals a trend toward exploring pyridazine derivatives for their therapeutic potential across various fields:
| Application Area | Findings |
|---|---|
| Anticancer | Significant inhibition of cancer cell growth; promising IC50 values. |
| Anti-inflammatory | Reduction in inflammatory markers; potential treatment for arthritis. |
| Neuroprotection | Protection against neuronal apoptosis; improvement in cognitive function. |
Mechanism of Action
The mechanism of action of 6-methoxy-N-(1-phenylethyl)pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Pyridazine Carboxamides with Fluorinated Substituents
Recent patents highlight pyridazine carboxamides with fluorinated aryl groups, such as (4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-4a,5,6,7-tetrahydropyrrolo[1,2-b]pyridazine-3-carboxamide (EP 4 374 877 A2). These compounds exhibit structural similarities to the target molecule but differ in substituents:
- Fluorine atoms : Enhance metabolic stability and binding affinity via hydrophobic interactions.
- Hydroxy and trifluoromethyl groups : Improve solubility and target selectivity.
- Tetrahydropyrrolo-pyridazine core : Modulates conformational flexibility compared to the simpler pyridazine ring.
These analogs are synthesized via proline ester intermediates, suggesting feasible synthetic routes for the target compound .
Table 1: Key Pyridazine Carboxamide Derivatives from Patents
| Compound Name | Substituents | Notable Features |
|---|---|---|
| (4aR)-1-[(3-Fluorophenyl)methyl] derivative | 3-Fluorophenyl, hydroxy, trifluoromethyl furan | High metabolic stability, kinase targeting |
| (4aS)-1-[(2,3-Difluorophenyl)methyl] | 2,3-Difluorophenyl, difluoro-pyrrolidine | Enhanced lipophilicity, CNS penetration |
Pyridine Derivatives with Phenylethyl Groups
Pyridine analogs like 6-Amino-2-imino-4-phenyl-1-(1-phenylethyl)-1,2-dihydropyridine-3,5-dicarbonitrile () demonstrate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (Candida spp.), with inhibition zones of 12–16 mm at 0.1% concentration. Key comparisons:
- Phenylethyl group : Critical for antimicrobial efficacy, likely disrupting microbial membranes.
- Methoxy vs. amino groups: Methoxy in the target compound may reduce polarity compared to amino substituents, altering bioavailability .
Table 2: Antimicrobial Activity of Pyridine Derivatives
| Compound (Substituents) | Inhibition Zone (mm) | Target Microbes |
|---|---|---|
| 6-Amino-4-(4-fluorophenyl) derivative | 14.0–16.0 | S. aureus, C. albicans |
| 5-Acetyl-2-amino-4-(thiophen-2-yl) | 12.0–14.0 | Gram-negative bacteria |
THTT Derivatives with Phenylethyl Moieties
Tetrahydro-2H-1,3,5-thiadiazine-2-thione (THTT) derivatives, such as 3-phenyl-5-(1-phenylethyl)-THTT (42) , show potent antifungal activity against Candida krusei and C. parapsilosis, outperforming fluconazole (). Structural parallels include:
- 1-Phenylethyl group : Enhances antifungal potency by increasing membrane interaction.
Table 3: Antifungal Activity of THTT Derivatives
| Compound | MIC (µg/mL) vs. C. krusei | Comparison to Fluconazole |
|---|---|---|
| THTT (42) | 8.0 | 4× more potent |
| THTT (44) | 16.0 | Similar efficacy |
Quinolinium and Imidazopyridazine Carboxamides
- Quinolinium derivatives () with methoxy and sulfobutyl/carboxylic acid chains exhibit chain-length-dependent activity. Longer chains (e.g., C15) reduce activity (34 vs. 78 for C4), suggesting optimal hydrophobicity is critical .
- Imidazopyridazine carboxamides (), such as (R)-IPMICF16, feature fluorophenyl-pyrrolidinyl groups for targeted kinase inhibition.
Structure-Activity Relationship (SAR) Insights
- Methoxy group: Enhances solubility and electronic effects, as seen in quinolinium derivatives ().
- Phenylethyl substituent : Critical for antimicrobial and antifungal activity across multiple scaffolds ().
- Fluorine atoms : Improve metabolic stability and target affinity in pyridazine and imidazopyridazine analogs ().
Biological Activity
6-Methoxy-N-(1-phenylethyl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H15N3O2
- Molecular Weight : 245.28 g/mol
This compound features a pyridazine ring substituted with a methoxy group and an amide functionality, which are critical for its biological activity.
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. The compound has shown potential in modulating pathways involved in:
- Anticancer Activity : It has been investigated for its ability to inhibit specific cancer cell lines, potentially through the modulation of signaling pathways related to cell proliferation and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain pathogens, although detailed mechanisms remain to be elucidated.
Anticancer Activity
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably, it has been tested against:
These results indicate that the compound possesses moderate cytotoxicity, warranting further exploration into its structure-activity relationship (SAR).
Antimicrobial Activity
The compound's antimicrobial properties have been explored against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| E. coli | 25 | |
| S. aureus | 30 | |
| P. aeruginosa | 40 |
These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.
Case Studies
Several studies have focused on the pharmacological evaluation of this compound:
- Study on Cancer Cell Lines : A study evaluated the effects of various concentrations of this compound on DLD-1 colorectal cancer cells. The results demonstrated a dose-dependent inhibition of cell growth, with significant effects observed at concentrations above 5 µM .
- Antimicrobial Efficacy : Another investigation assessed the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, revealing that the compound effectively inhibited growth at varying MIC values .
Q & A
Q. How to design experiments to investigate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- CRISPR-Cas9 knockout : Identify target proteins by silencing candidate genes.
- Thermal proteome profiling (TPP) : Maps protein-ligand interactions in cellular lysates.
- Transcriptomics : RNA-seq reveals downstream gene expression changes .
Notes
- Advanced questions emphasize interdisciplinary approaches (e.g., combining computational and experimental workflows).
- Methodological answers prioritize actionable steps for reproducibility and data validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
